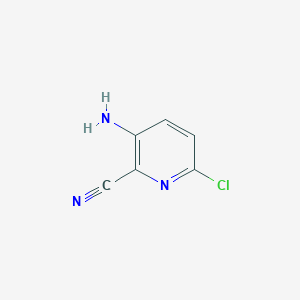

3-Amino-6-chloropyridine-2-carbonitrile

Overview

Description

3-Amino-6-chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

3-Amino-6-chloropyridine-2-carbonitrile is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showing potential in antibacterial applications. These derivatives are created via a reaction with hydrazine hydrate, demonstrating an environmentally friendly and efficient method for producing compounds with antibacterial properties (Rostamizadeh et al., 2013).

Chemical Transformations in Heterocyclic Chemistry

The compound plays a role in the study of chemical reactivity under nucleophilic conditions. It's used in reactions leading to the formation of various heterocyclic systems, with structures deduced based on analytical and spectral data, indicating its significance in understanding chemical transformations in heterocyclic compounds (Ibrahim & El-Gohary, 2016).

Synthesis of Diaminopyrazolopyrimidines

It's also employed in the synthesis of 3,4-diamino-1H-pyrazolo[3,4-d]pyrimidines, revealing its utility in generating pyrazolopyrimidines, a process involving intermediate hydrazinopyrimidine-5-carbonitriles (Tumkyavichyus, 1996).

Conversion to Aminopyridones

In a study, this compound was converted into aminopyridones, highlighting its flexibility in chemical reactions, with strong support for molecular structures based on NMR techniques (Katritzky, Rachwał, & Smith, 1995).

Photovoltaic Applications

The compound's derivatives are investigated for their photovoltaic properties, demonstrating their potential use in organic–inorganic photodiode fabrication. These findings suggest its applicability in the field of renewable energy and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

3-amino-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNLFCQZACXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343862 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95095-84-4 | |

| Record name | 3-amino-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

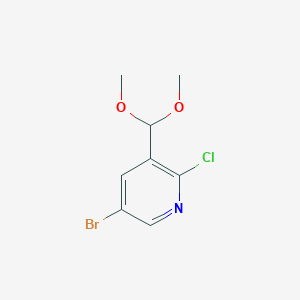

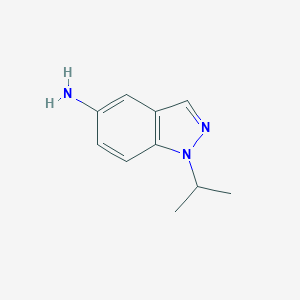

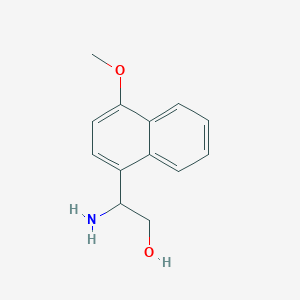

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)